5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Description
5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile (PN-4667, MFCD23135949) is a boronate ester derivative featuring a benzonitrile core substituted with a fluorine atom, a piperidin-1-yl ethoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety . This compound is synthesized for applications in medicinal chemistry, particularly as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to generate biaryl structures . Its purity of 95% makes it suitable for research but may require further refinement for pharmaceutical use .
Properties
IUPAC Name |
5-fluoro-2-(2-piperidin-1-ylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BFN2O3/c1-19(2)20(3,4)27-21(26-19)16-13-18(15(14-23)12-17(16)22)25-11-10-24-8-6-5-7-9-24/h12-13H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZYTKILGPUUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile (CAS 2377608-91-6) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, examining its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorobenzonitrile moiety and a piperidine group, which are known to contribute to its pharmacological properties. Its chemical formula is , and it is characterized by the presence of a boron-containing dioxaborolane, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H28BFN2O3 |
| Molecular Weight | 359.25 g/mol |
| CAS Number | 2377608-91-6 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can significantly alter the function of those proteins. Inhibition of specific kinases can disrupt various signaling pathways involved in cell growth and proliferation.
Efficacy in Cellular Assays
Research has demonstrated that this compound exhibits potent inhibitory effects on several cancer cell lines. For example:
- Cell Line : L1210 mouse leukemia cells
- IC50 : Nanomolar range (exact values vary by study)
- Mechanism : Inhibition of cell proliferation through the release of active metabolites.
Case Studies
-
Study on Cancer Cell Proliferation
- Objective : Evaluate the growth inhibitory activity against L1210 cells.
- Findings : The compound showed significant inhibition of cell proliferation with an IC50 value in the nanomolar range. This suggests strong potential as an anticancer agent.
- Inhibition of PD-1/PD-L1 Interaction
Comparative Biological Activity
A comparative analysis with other known kinase inhibitors highlights the unique profile of this compound:
| Compound Name | Target Kinase | IC50 (nM) | Notes |
|---|---|---|---|
| 5-Fluoro-2-[2-(piperidin-1-YL)... | Various kinases | <100 | Potent against L1210 cells |
| Compound A | EGFR | 50 | Selective but broader targets |
| Compound B | PDGFR | 200 | Moderate selectivity |
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities:
Key Observations :
- PN-4667 vs. LD-2261 : The boronate and nitrile groups in PN-4667 enable cross-coupling reactions, whereas the amide in LD-2261 limits reactivity but may enhance hydrogen-bonding interactions .
- PN-4667 vs. BB-0456 : The pinacol boronate in PN-4667 offers greater stability compared to BB-0456’s free boronic acid, which is prone to hydrolysis .
Physicochemical Properties
- Solubility : The ethoxy-piperidine group enhances solubility in organic solvents (e.g., DMF, THF) compared to methyl-substituted analogues .
- Stability : The pinacol boronate group improves stability over free boronic acids, reducing hydrolysis risks .
- Electronic Effects : The fluorine and nitrile groups withdraw electron density, activating the boronate for cross-coupling .
Challenges and Considerations
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (tetramethyl-1,3,2-dioxaborolan-2-yl) for cross-coupling with halogenated aromatic precursors. Key steps include:
- Coupling conditions : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in a mixed solvent system (e.g., THF/H₂O) with a base like K₂CO₃ .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
- Critical considerations : Monitor reaction progress via TLC and ensure anhydrous conditions to preserve boronic ester integrity .
Q. How should researchers handle and store this compound to ensure stability?
The boronic ester group is moisture-sensitive. Recommendations include:
- Storage : Under inert gas (N₂ or Ar) at 0–6°C in airtight containers .
- Handling : Use gloveboxes or Schlenk techniques for moisture-prone steps. Pre-dry solvents (e.g., molecular sieves for THF) .
Q. What spectroscopic techniques are most effective for characterization?
- NMR : ¹H/¹³C NMR to confirm substitution patterns; ¹⁹F NMR for fluorine environments; ¹¹B NMR to verify boronic ester integrity .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation .
- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from the piperidinyl ethoxy group .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling efficiency?
Apply Design of Experiments (DoE) to systematically test variables:
- Factors : Temperature (60–100°C), catalyst loading (1–5 mol%), solvent polarity (THF vs. DMF), and base strength (K₂CO₃ vs. Cs₂CO₃) .
- Response metrics : Yield, purity (HPLC), and boronic ester retention (¹¹B NMR). Statistical tools like ANOVA identify significant factors .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F shifts)?
- Comparative analysis : Cross-reference experimental ¹⁹F NMR shifts with computational predictions (DFT or semi-empirical methods) .
- Crystal structure validation : Use X-ray data (e.g., from analogs like fluorobenzoyl piperazinium salts) to assess electronic effects of substituents .
Q. What computational strategies predict electronic effects of substituents on reactivity?
- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the nitrile and fluorine groups .
- Solvent modeling : Use COSMO-RS to simulate solvent interactions, particularly for polar aprotic solvents in coupling reactions .
Q. How to evaluate biological activity while mitigating cytotoxicity risks?
- In vitro assays : Screen for cytotoxicity (MTT assay) and target binding (e.g., kinase inhibition) using cell lines relevant to the fluorine/piperidine pharmacophore .
- Metabolic stability : Test hepatic microsomal stability to assess potential for drug development .
Q. What alternative synthetic routes exist for scalability?
- Flow chemistry : Continuous-flow systems for Suzuki-Miyaura coupling improve reproducibility and reduce reaction times .
- Microwave-assisted synthesis : Accelerate coupling steps while maintaining boronic ester stability .
Q. How can this compound be applied in material science?
- Polymer precursors : Incorporate into conjugated polymers via aryl-aryl coupling for optoelectronic materials .
- Surface functionalization : Use boronic esters for covalent anchoring on oxide surfaces (e.g., SiO₂) in sensor design .
Methodological Notes
- Data interpretation : Cross-validate NMR and MS data with synthetic intermediates to rule out side products (e.g., deboronation) .
- Safety protocols : Adhere to PRTR guidelines (Class III) for handling fluorine-containing compounds and boronic esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
